Thiophene, 2-(4-methoxyphenyl)-5-nitro-
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Overview
Description
Thiophene, 2-(4-methoxyphenyl)-5-nitro- is a heterocyclic compound that features a thiophene ring substituted with a 4-methoxyphenyl group at the 2-position and a nitro group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2-(4-methoxyphenyl)-5-nitro-, typically involves the condensation of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(4-methoxyphenyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while electrophilic substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Thiophene, 2-(4-methoxyphenyl)-5-nitro- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of Thiophene, 2-(4-methoxyphenyl)-5-nitro- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2-(4-methoxyphenyl)-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
Thiophene, 2-(4-methoxyphenyl)-5-amino-: The amino group can significantly alter the compound’s properties compared to the nitro derivative.
Thiophene, 2-(4-methoxyphenyl)-5-chloro-:
Uniqueness
Thiophene, 2-(4-methoxyphenyl)-5-nitro- is unique due to the presence of both the 4-methoxyphenyl and nitro groups, which confer distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making this compound versatile for different applications .
Properties
CAS No. |
200358-03-8 |
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Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-nitrothiophene |
InChI |
InChI=1S/C11H9NO3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3 |
InChI Key |
YHSZDFFJFQKQRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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